3-Methyl-6-oxopiperidine-3-carboxylic acid
CAS No.: 1517180-89-0
Cat. No.: VC2978066
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1517180-89-0 |
---|---|
Molecular Formula | C7H11NO3 |
Molecular Weight | 157.17 g/mol |
IUPAC Name | 3-methyl-6-oxopiperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H11NO3/c1-7(6(10)11)3-2-5(9)8-4-7/h2-4H2,1H3,(H,8,9)(H,10,11) |
Standard InChI Key | ZPCFPPPPCGXLQV-UHFFFAOYSA-N |
SMILES | CC1(CCC(=O)NC1)C(=O)O |
Canonical SMILES | CC1(CCC(=O)NC1)C(=O)O |
Introduction
Chemical Structure and Properties
3-Methyl-6-oxopiperidine-3-carboxylic acid (CAS No. 1517180-89-0) is a piperidine derivative featuring a six-membered ring containing a nitrogen atom. Its molecular formula is C₇H₁₁NO₃ with a molecular weight of 157.17 g/mol . The compound's structure is characterized by three key features: a piperidine ring as the core scaffold, an oxo (ketone) group at position 6 forming part of a lactam functionality, and both a methyl group and a carboxylic acid group at position 3.
Structural Identifiers and Descriptors
The structure of 3-Methyl-6-oxopiperidine-3-carboxylic acid can be represented using various chemical notations:
Property | Value |
---|---|
CAS Number | 1517180-89-0 |
Molecular Formula | C₇H₁₁NO₃ |
Molecular Weight | 157.17 g/mol |
IUPAC Name | 3-methyl-6-oxopiperidine-3-carboxylic acid |
SMILES | CC1(CCC(=O)NC1)C(=O)O |
InChI | InChI=1S/C7H11NO3/c1-7(6(10)11)3-2-5(9)8-4-7/h2-4H2,1H3,(H,8,9)(H,10,11) |
InChIKey | ZPCFPPPPCGXLQV-UHFFFAOYSA-N |
These structural descriptors are essential for unambiguous identification of the compound in chemical databases and literature .
Physical Properties
The physical properties of 3-Methyl-6-oxopiperidine-3-carboxylic acid influence its behavior in various chemical and biological environments:
Physical Property | Value/Description |
---|---|
Physical State | Solid (at standard conditions) |
Boiling Point | Not available in literature |
Melting Point | Not available in literature |
Solubility | Expected to be soluble in polar solvents due to carboxylic acid functionality |
Storage Conditions | Room temperature is typically suitable |
Spectroscopic Properties
Mass spectrometry data for 3-Methyl-6-oxopiperidine-3-carboxylic acid reveals important spectroscopic properties useful for analytical identification:
Adduct | m/z | Predicted Collision Cross Section (Ų) |
---|---|---|
[M+H]⁺ | 158.08118 | 133.7 |
[M+Na]⁺ | 180.06312 | 142.8 |
[M+NH₄]⁺ | 175.10772 | 141.5 |
[M+K]⁺ | 196.03706 | 137.3 |
[M-H]⁻ | 156.06662 | 132.4 |
[M+Na-2H]⁻ | 178.04857 | 137.9 |
[M]⁺ | 157.07335 | 134.3 |
[M]⁻ | 157.07445 | 134.3 |
These predicted collision cross-section values are particularly valuable for mass spectrometric analysis and identification of the compound .
Chemical Reactivity and Transformations
The reactivity of 3-Methyl-6-oxopiperidine-3-carboxylic acid is governed by its functional groups, primarily the carboxylic acid and the lactam functionality.
Carboxylic Acid Reactions
The carboxylic acid moiety can participate in numerous transformations:
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Esterification: Reaction with alcohols to form corresponding esters (e.g., methyl or ethyl esters)
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Amidation: Reaction with amines to form amides
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Reduction: Conversion to primary alcohols using strong reducing agents
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Decarboxylation: Under appropriate conditions, loss of CO₂ may occur
Lactam Functionality
The 6-oxo group forms part of a lactam (cyclic amide) structure, which contributes to these potential reactions:
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Hydrolysis: Ring opening under acidic or basic conditions
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Reduction: Conversion to the corresponding amine
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N-functionalization: Possible modifications at the nitrogen atom
Quaternary Carbon Center
The presence of both a methyl group and carboxylic acid at position 3 creates a quaternary carbon center with distinct steric and electronic properties:
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Limited Nucleophilic Attack: The quaternary nature restricts nucleophilic approach
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Stereochemical Considerations: The fixed geometry influences the three-dimensional orientation of substituents
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Radical Reactions: Potential for radical-based transformations at the tertiary methyl group
Applications in Research and Industry
3-Methyl-6-oxopiperidine-3-carboxylic acid has several potential applications across scientific disciplines and industrial sectors.
Medicinal Chemistry Applications
The compound represents a valuable scaffold in medicinal chemistry for several reasons:
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Pharmacophore Building Block: The piperidine ring is found in numerous pharmacologically active compounds
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Drug Design: The functional groups provide points for structural elaboration in medicinal chemistry programs
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Structure-Activity Relationship Studies: As part of compound libraries for evaluation of biological activities
Synthetic Organic Chemistry
In synthetic chemistry, the compound can serve as:
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Synthetic Intermediate: A building block for more complex molecules
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Chiral Auxiliary: Potential applications in asymmetric synthesis
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Model Compound: For studying reaction mechanisms and developing new methodologies
Analytical Chemistry
The compound may find utility in analytical applications:
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Reference Standard: For identification and quantification purposes
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Method Development: For optimizing separation and detection techniques
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Calibration Compound: In mass spectrometry and chromatography
Comparison with Structural Analogs
Several structural analogs of 3-Methyl-6-oxopiperidine-3-carboxylic acid appear in the literature, providing valuable context for understanding structure-property relationships.
Structural Variations and Their Impact
These structural variations lead to differences in:
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Electronic Distribution: Affecting reactivity and binding properties
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Lipophilicity: Influencing solubility and membrane permeability
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Hydrogen Bonding Capacity: Impacting intermolecular interactions
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Stereochemistry: Determining three-dimensional orientation and potential biological activity
Implications for Structure-Activity Relationships
The comparison of these structural analogs provides insights into how specific modifications might influence the compound's properties:
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Position of the Oxo Group: Moving from position 6 to position 2 changes the electronic distribution within the molecule
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N-Methylation vs. C-Methylation: Affects hydrogen bonding capabilities and conformational preferences
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Esterification: Changes solubility profile and potentially serves as a prodrug approach
Analytical Identification Methods
Several analytical techniques are suitable for the identification and characterization of 3-Methyl-6-oxopiperidine-3-carboxylic acid.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the methyl group (singlet), methylene protons (complex multiplets), and the exchangeable protons of the carboxylic acid and lactam NH
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¹³C NMR would display signals for the carbonyl carbons (carboxylic acid and lactam), the quaternary carbon at position 3, and other carbon atoms in the structure
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Infrared (IR) Spectroscopy:
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Characteristic absorptions for carboxylic acid (1700-1725 cm⁻¹, C=O stretch; 2500-3300 cm⁻¹, O-H stretch)
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Lactam carbonyl absorption (1650-1690 cm⁻¹)
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N-H stretching vibration (3100-3500 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak at m/z 157
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Fragmentation pattern involving loss of water (M-18), CO₂ (M-44), and other characteristic fragments
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Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase conditions using C18 columns
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Mobile phases containing water, methanol or acetonitrile, and possibly buffer systems
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UV detection at wavelengths appropriate for amide chromophores
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Gas Chromatography (GC):
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Likely requiring derivatization (e.g., silylation or methylation) of the carboxylic acid group
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Temperature programs optimized for the compound's volatility
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Current Research Status and Future Perspectives
3-Methyl-6-oxopiperidine-3-carboxylic acid is commercially available from several suppliers , indicating its relevance in current research. Future research directions might include:
Synthetic Methodology Development
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Stereoselective Synthesis: Development of methods to access specific stereoisomers
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Green Chemistry Approaches: More sustainable synthetic routes with reduced environmental impact
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Flow Chemistry Applications: Continuous manufacturing processes for scaling up production
Medicinal Chemistry Exploration
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SAR Studies: Systematic exploration of structure-activity relationships
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Targeted Library Synthesis: Creation of focused compound libraries based on this scaffold
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Fragment-Based Drug Discovery: Utilization as a fragment in building larger bioactive molecules
Materials Science Applications
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Polymer Chemistry: Potential incorporation into polymeric materials through the carboxylic acid functionality
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Coordination Chemistry: Investigation of metal-binding properties
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Supramolecular Assemblies: Exploration of self-assembly behavior based on hydrogen bonding capabilities
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